

A Comprehensive Technical Guide to Samidorphan and its Isoquinoline Dioxolane Analogue

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Compound of Interest

Compound Name: *Samidorphan isoquinoline dioxolane*

Cat. No.: *B15580110*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Samidorphan, a novel opioid receptor modulator, and its related compound, **Samidorphan isoquinoline dioxolane**. This document details the chemical properties, mechanism of action, synthesis, and relevant clinical and preclinical data for Samidorphan.

Introduction to Samidorphan and Samidorphan Isoquinoline Dioxolane

Samidorphan is a novel opioid antagonist structurally related to naltrexone. It is primarily recognized for its role in mitigating weight gain associated with olanzapine, an atypical antipsychotic. The combination of olanzapine and samidorphan is marketed under the brand name LYBALVI® for the treatment of schizophrenia and bipolar I disorder.[1][2][3]

Samidorphan Isoquinoline Dioxolane (CAS Number: 361525-83-9) is a cyclazocine analogue and a known impurity of Samidorphan.[4][5][6] It serves as a well-characterized reference standard in analytical method development, validation, and quality control processes during the manufacturing of Samidorphan.[5]

Chemical Identifier	Samidorphan	Samidorphan Isoquinoline Dioxolane
CAS Number	852626-89-2[2]	361525-83-9[5]
IUPAC Name	(1R,9R,10S)-17-(cyclopropylmethyl)-3,10-dihydroxy-13-oxo-17-azatetracyclo[7.5.3.0 ^{1,10} .0 ^{2,7}]heptadeca-2(7),3,5-triene-4-carboxamide	(4'R,4a'S,7a'R,12b'S)-3'-(cyclopropylmethyl)-4a'-hydroxy-2',3',4',4a',5',6'-hexahydro-1'H,7a'H-spiro[[1][7]dioxolane-2,7'-[2][4]methanobenzofuro[3,2-e]isoquinoline]-9'-carboxamide[5]
Molecular Formula	C ₂₁ H ₂₆ N ₂ O ₄ [2]	C ₂₃ H ₂₈ N ₂ O ₅
Molecular Weight	370.44 g/mol [2]	412.48 g/mol

Samidorphan: Quantitative Pharmacological Data

The following tables summarize the key quantitative data for Samidorphan, including its receptor binding affinity, in vivo receptor occupancy, and pharmacokinetic properties.

Table 1: In Vitro Receptor Binding Affinities (K_i) of Samidorphan

Opioid Receptor Subtype	K _i (nM)
Mu (μ)	0.052[3][8]
Kappa (κ)	0.23[3][8]
Delta (δ)	2.6[3][8]

Table 2: In Vivo Receptor Occupancy (EC₅₀) of Samidorphan in Rats

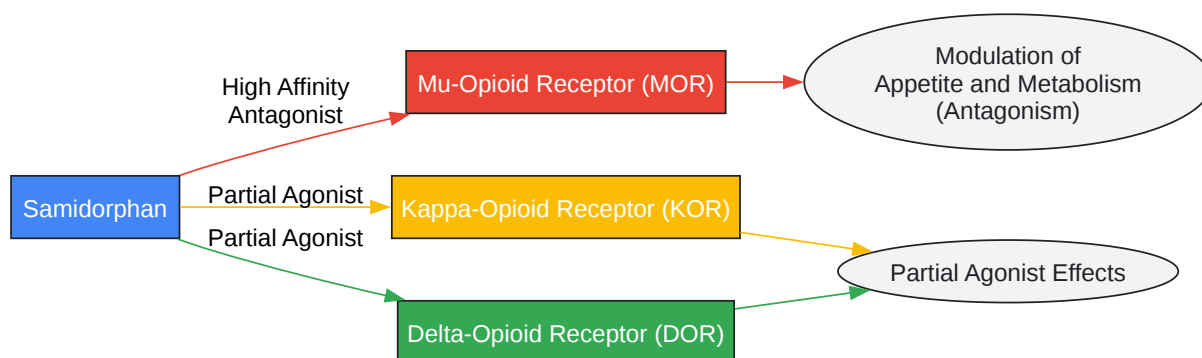
Opioid Receptor Subtype	EC ₅₀ (nM)
Mu (μ)	5.1[9][10]
Kappa (κ)	42.9[9][10]
Delta (δ)	54.7[9][10]

Table 3: Human Pharmacokinetic Parameters of Samidorphan (10 mg oral dose)

Parameter	Value
Absolute Oral Bioavailability	69%[3]
Time to Peak Plasma Concentration (T _{max})	1-2 hours[3]
Peak Plasma Concentration (C _{max})	45.1 ± 11.4 ng/mL[3]
Area Under the Curve (AUC _{24h})	364 ± 112 ng*h/mL[3]
Apparent Volume of Distribution (Vd/F)	336.59 - 557.6 L[3]
Mean Clearance	35-45 L/h[3]
Elimination Half-life	7-9 hours[2]

Mechanism of Action and Signaling Pathways

Samidorphan functions primarily as a μ-opioid receptor antagonist.[3] It also exhibits partial agonist activity at the κ- and δ-opioid receptors.[2][3] The antagonism of the μ-opioid receptor is believed to be the primary mechanism through which samidorphan mitigates the weight gain and metabolic dysregulation associated with olanzapine.[3] The opioid system is known to play a role in the regulation of feeding and metabolism.[3]



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Samidorphan's interaction with opioid receptors.

Experimental Protocols

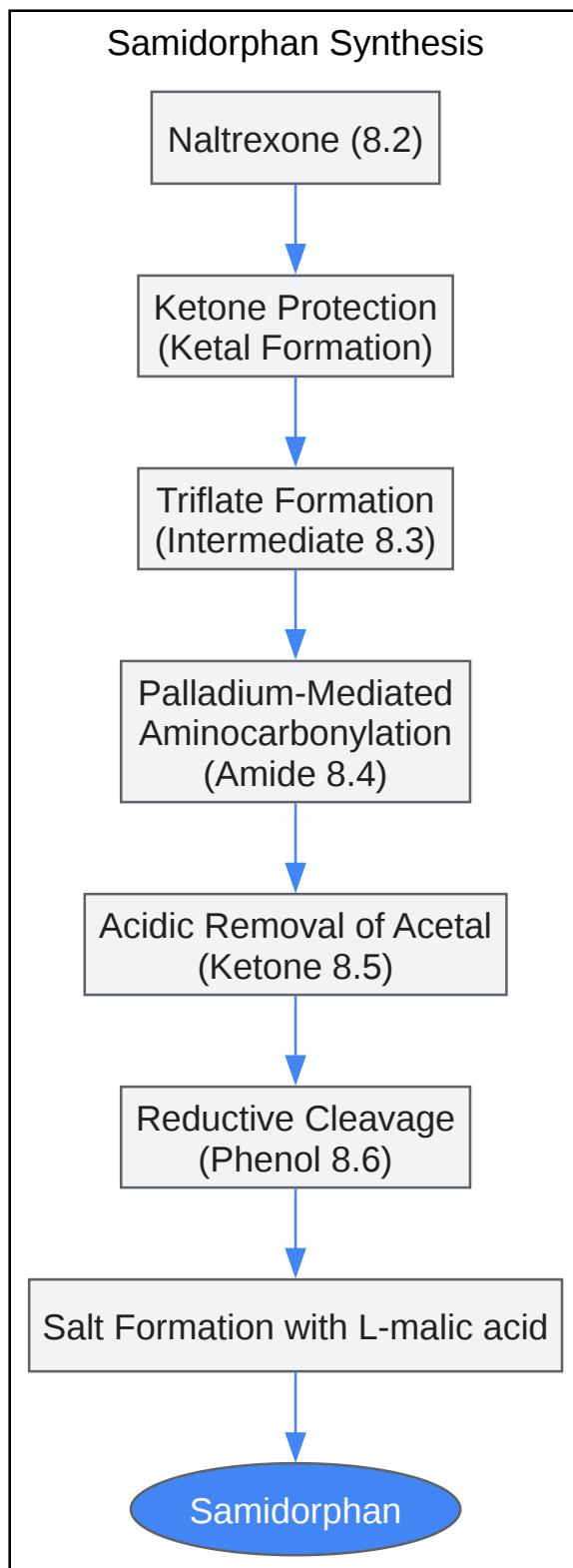
Synthesis of Samidorphan

The synthesis of Samidorphan generally starts from the commercially available opiate, naltrexone.[1] The process involves several key steps to introduce the 3-carboxamido group and modify the chemical structure.

Methodology:

- Protection of the Ketone: The ketone group in naltrexone (8.2) is protected as a ketal.
- Triflate Formation: A triflate group is introduced to generate an intermediate (8.3).
- Palladium-Mediated Aminocarbonylation: This step introduces the amide group, resulting in intermediate 8.4.
- Deprotection: The acetal (ketal) is removed under acidic conditions to yield the ketone (8.5).
- Reductive Cleavage: The intermediate is converted to the final phenol structure (8.6).

- Salt Formation: The final step involves salt formation with L-malic acid to produce Samidorphan L-malate.[1]



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Workflow for the synthesis of Samidorphan.

In Vivo Receptor Occupancy Study in Rats

This protocol describes the methodology used to determine the in vivo binding profiles of Samidorphan at the mu, delta, and kappa opioid receptors in rat brains.

Methodology:

- **Animal Model:** Male Sprague Dawley rats are used for the study.[9]
- **Drug Administration:** Rats are injected with varying doses of Samidorphan to achieve plasma and brain concentrations that are clinically relevant in humans.[9][10]
- **Tissue Collection:** Plasma and brain tissues are collected at specified time points after drug administration.
- **Quantification of Drug Concentration:** Total and unbound concentrations of Samidorphan in plasma and brain are determined.
- **Receptor Occupancy Measurement:** Brain receptor occupancy at MOR, DOR, and KOR is measured using ultra-performance liquid chromatography and high-resolution accurate-mass mass spectrometry.[9][10]
- **Data Analysis:** The dose-dependent increase in receptor occupancy is analyzed to determine the EC₅₀ values for each receptor subtype.[9]

Phase II Clinical Trial Design for Olanzapine/Samidorphan Combination

This section outlines the design of a Phase II, double-blind, randomized clinical trial to evaluate the efficacy and safety of the olanzapine and Samidorphan combination (OLZ+SAM).[7][11]

Study Objectives:

- To evaluate the antipsychotic efficacy of OLZ+SAM.

- To assess the impact of OLZ+SAM on weight gain and metabolic parameters compared to olanzapine alone.

Key Inclusion Criteria:

- Adult patients aged 18 to 55 years.[\[12\]](#)
- Diagnosis of schizophrenia according to DSM-5 criteria.[\[12\]](#)
- Positive and Negative Syndrome Scale (PANSS) total score ≥ 70 .[\[12\]](#)
- Body Mass Index (BMI) between 18.0 and 30.0 kg/m².[\[12\]](#)

Key Exclusion Criteria:

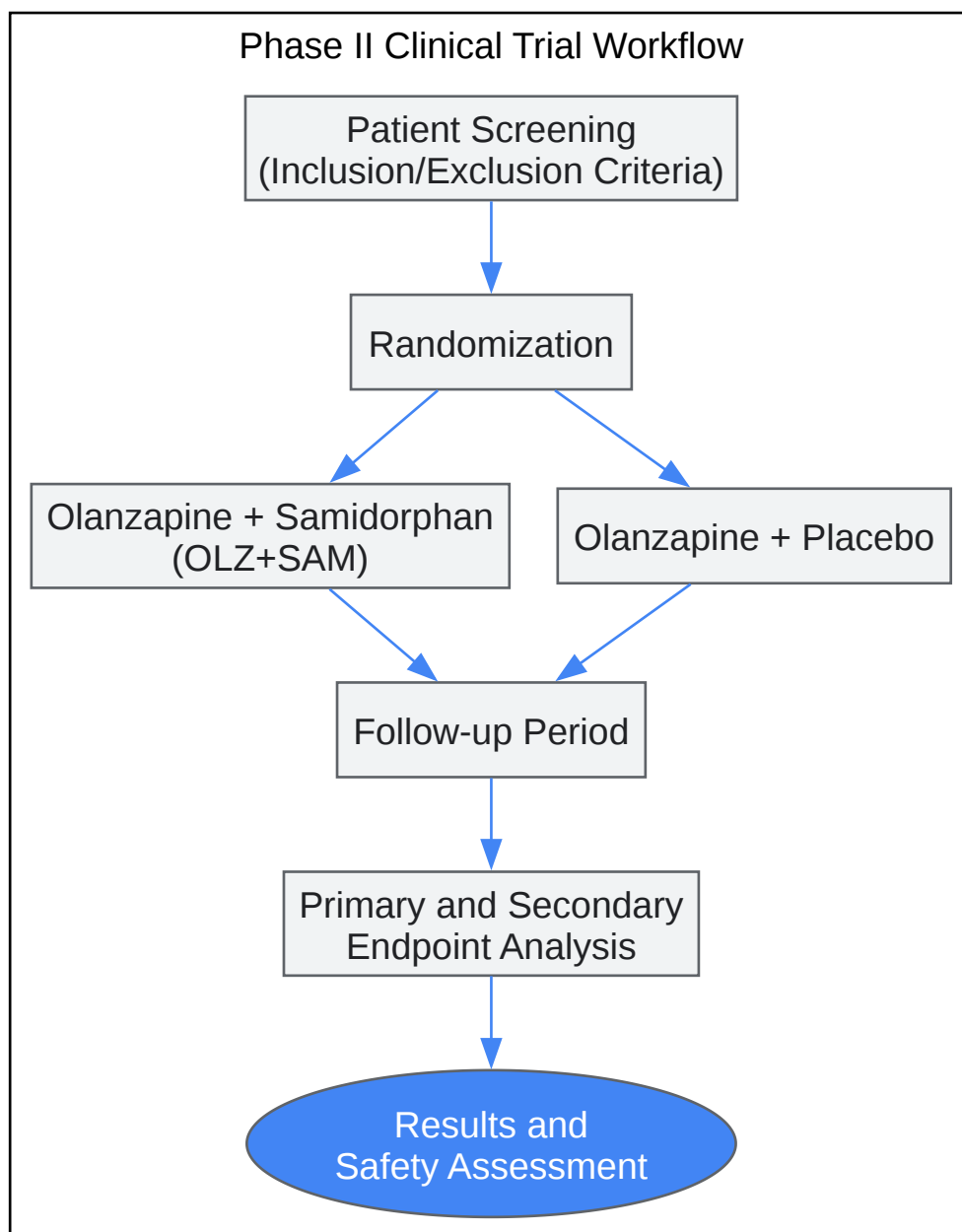
- Diagnosis of schizoaffective disorder or bipolar I or II disorder.[\[12\]](#)
- Current, untreated, or unstable major depressive disorder.[\[12\]](#)
- History of diabetes.[\[12\]](#)
- Use of opioid agonists within 14 days prior to screening.[\[12\]](#)

Primary Efficacy Endpoint:

- Time from randomization to the first event of exacerbation of disease symptoms.[\[7\]](#)[\[11\]](#)

Secondary Endpoints:

- Change in body weight from baseline.
- Changes in metabolic parameters (e.g., fasting glucose, lipids).
- Safety and tolerability of the combination treatment.



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A simplified workflow for a Phase II clinical trial.

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